molecular formula C12H16OS B13648411 2-(Isopropylthio)-1-phenylpropan-1-one

2-(Isopropylthio)-1-phenylpropan-1-one

Cat. No.: B13648411
M. Wt: 208.32 g/mol
InChI Key: GHLDTROUFMEVFZ-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of an isopropylthio group attached to a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1-phenylpropan-1-one typically involves the reaction of 1-phenyl-2-propanone with isopropylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acids or bases that facilitate the nucleophilic substitution of the thiol group onto the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylthio)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-phenylpropan-1-one
  • 2-(Ethylthio)-1-phenylpropan-1-one
  • 2-(Propylthio)-1-phenylpropan-1-one

Uniqueness

2-(Isopropylthio)-1-phenylpropan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties compared to its analogs

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-phenyl-2-propan-2-ylsulfanylpropan-1-one

InChI

InChI=1S/C12H16OS/c1-9(2)14-10(3)12(13)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

GHLDTROUFMEVFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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